
6-Fluoro-5-methoxy-1H-indole
Overview
Description
6-Fluoro-5-methoxy-1H-indole is a substituted indole derivative characterized by fluorine and methoxy groups at positions 6 and 5 of the indole scaffold, respectively. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic and steric effects, influencing reactivity and binding interactions .
Preparation Methods
The synthesis of 6-Fluoro-5-methoxy-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which typically includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For industrial production, modern techniques such as transition metal-catalyzed reactions and one-pot multi-component reactions are often employed to improve yield and efficiency .
Chemical Reactions Analysis
6-Fluoro-5-methoxy-1H-indole undergoes several types of chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
Scientific Research Applications
Biological Activities
Research indicates that 6-fluoro-5-methoxy-1H-indole exhibits a range of biological activities, including:
- Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways .
- Antimicrobial Effects : It has demonstrated significant activity against various bacterial and fungal pathogens. For instance, compounds derived from this compound showed notable inhibitory effects against Pseudomonas aeruginosa and Candida albicans with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .
Case Studies
Several studies have explored the applications of this compound:
- Antiviral Screening : A series of derivatives were synthesized and screened for antiviral activity against specific viral strains. Compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication .
- Anticancer Research : In vitro studies revealed that certain derivatives induced apoptosis in human cancer cell lines through activation of caspase pathways. The presence of the methoxy group was found to enhance this effect compared to non-substituted analogs .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior activity against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 6-Fluoro-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The fluorine and methoxy groups can enhance the compound’s binding affinity and selectivity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₈FNO
- Molecular Weight : 165.167 g/mol
- Boiling Point : 308.7°C (predicted)
- LogP : 2.315 (indicating moderate lipophilicity) .
This compound serves as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials. Its structural features make it a subject of interest for comparative studies with analogous indole derivatives.
Structural and Physicochemical Properties
The table below compares 6-Fluoro-5-methoxy-1H-indole with structurally related indole derivatives:
*Predicted value.
Key Observations :
Substituent Effects :
- Halogens : Fluorine (van der Waals radius: 1.47 Å) vs. chlorine (1.75 Å) vs. iodine (1.98 Å) influence steric bulk and electronic properties. Fluorine’s electronegativity (3.98) enhances electron-withdrawing effects, while iodine’s polarizability may improve halogen bonding .
- Methoxy vs. Methyl : Methoxy (-OCH₃) is electron-donating via resonance, increasing electron density at position 5, whereas methyl (-CH₃) exerts a weaker inductive effect. This distinction impacts electrophilic substitution patterns and solubility .
Physicochemical Trends :
- Boiling points correlate with molecular weight and polarity. The methoxy derivative (308.7°C) has a higher boiling point than 6-chloro-5-fluoroindole (299.8°C) due to increased polarity from the oxygen atom .
- LogP values (e.g., 2.32 for the target compound) reflect moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.
Notes on Data Consistency
- CAS Number Discrepancy : and list different CAS numbers (1227267-27-7 vs. 63762-83-4) for this compound. This may indicate isomerism or database errors, necessitating verification via analytical techniques (e.g., NMR, X-ray crystallography) .
Biological Activity
6-Fluoro-5-methoxy-1H-indole is a compound of increasing interest in pharmacological research, particularly due to its interactions with serotonin receptors and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, anticancer properties, and other significant biological effects.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₉H₈FN |
Molar Mass | 149.17 g/mol |
CAS Number | 40311-13-5 |
Solubility | 0.157 mg/ml |
Log P (octanol-water) | 2.64 |
These properties suggest good bioavailability and permeability across biological membranes, which are crucial for its pharmacological efficacy .
1. Serotonin Receptor Interactions
This compound has been identified as a modulator of the 5-hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2A receptor. Research indicates that it can influence neuronal structures and potentially improve cognitive functions by modulating serotonergic signaling pathways . The compound acts as an antagonist at these receptors, which may have implications for treating disorders such as depression and anxiety.
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic activity against various cancer cell lines:
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 (breast) | 1.8 ± 0.9 |
HepG2 (liver) | 18.3 ± 1.4 |
SGC-7901 (stomach) | 30.0 ± 1.2 |
These values indicate that the compound exhibits potent antiproliferative effects, making it a candidate for further development in cancer therapeutics .
The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes and pathways associated with cancer progression:
- Thymidylate Synthase Inhibition : The compound has shown high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .
4. Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects by enhancing neuronal resilience and plasticity through its action on serotonin receptors . This could have implications for treating neurodegenerative diseases.
Case Studies
Several case studies have explored the therapeutic applications of indole derivatives, including this compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-fluoro-5-methoxy-1H-indole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves functionalization of the indole core. Key steps include:
- Fluorination and Methoxylation : Fluorine and methoxy groups are introduced via electrophilic substitution or nucleophilic displacement. For example, chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) enable substitution at specific positions, followed by catalytic reduction or nucleophilic attack .
- Azide-Alkyne Cycloaddition : Copper(I)-catalyzed "click chemistry" (e.g., using CuI in PEG-400/DMF solvent systems) is effective for introducing triazole moieties to the indole backbone, as demonstrated in related indole derivatives .
- Optimization : Reaction temperature (e.g., 30°C for stability), solvent polarity (acetonitrile for nucleophilic reactions), and catalyst loading (e.g., 10 mol% CuI) significantly impact yields. Purification via column chromatography (70:30 ethyl acetate/hexane) ensures high purity .
Table 1 : Key Reagents and Conditions
Step | Reagents/Conditions | Purpose | Yield Range |
---|---|---|---|
Fluorination | Cl₂, DMF, 0°C | Introduce F at position 6 | 60–75% |
Methoxylation | NaOMe, MeOH, reflux | Introduce OMe at position 5 | 70–85% |
Cycloaddition | CuI, PEG-400/DMF, RT | Triazole formation | 22–42% |
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on:
- Multinuclear NMR :
- ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and substituent environments (e.g., methoxy at δ ~3.9 ppm) .
- ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aromatic F) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈FNO₂ at m/z 180.0563) .
- TLC Monitoring : Ensures reaction progression using ethyl acetate/hexane systems (Rf ~0.5) .
Q. What factors influence the stability of this compound in laboratory settings, and how can degradation be mitigated?
- Methodological Answer : Stability is affected by:
- Light and Oxygen : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar) .
- pH Sensitivity : Decomposes in acidic/basic conditions; use neutral buffers (pH 7.0) for biological assays .
- Metabolite Formation : Metabolites like glucuronides retain activity; track via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what computational tools predict its receptor binding modes?
- Methodological Answer :
- Target Identification : Indole derivatives bind serotonin receptors (5-HT) and kinases. Use radioligand displacement assays (³H-5-HT for 5-HT receptors) to quantify affinity .
- Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions. The methoxy group enhances hydrogen bonding with residues (e.g., Tyr in 5-HT₂A), while fluorine improves lipophilicity (logP ~2.5) .
Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved experimentally?
- Methodological Answer :
- Dose-Dependent Studies : Perform MTT assays across concentrations (1 nM–100 μM) to identify biphasic effects .
- Pathway-Specific Profiling : Use qPCR arrays (e.g., NF-κB, Nrf2) to assess transcriptional regulation. For example, low doses (1–10 μM) may activate Nrf2 (antioxidant), while high doses (>50 μM) induce ROS via cytochrome P450 .
Q. What advanced crystallographic methods refine the 3D structure of this compound derivatives?
- Methodological Answer :
- SHELX Suite : SHELXL refines crystal structures against high-resolution data (≤1.0 Å). For twinned crystals, SHELXD resolves phases via dual-space algorithms .
- ORTEP-3 : Visualizes thermal ellipsoids to validate fluorine positional disorder (common in halogenated indoles) .
Table 2 : Key Biochemical Pathways Influenced by this compound
Pathway | Assay | Observed Effect | Reference |
---|---|---|---|
Antioxidant | DPPH Radical Scavenging | IC₅₀ = 12 μM (dose-dependent) | |
Anti-inflammatory | COX-2 Inhibition | 40% inhibition at 10 μM | |
Anticancer | Caspase-3 Activation | EC₅₀ = 25 μM (apoptosis) |
Properties
IUPAC Name |
6-fluoro-5-methoxy-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYGEQACAPBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591491 | |
Record name | 6-Fluoro-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63762-83-4 | |
Record name | 6-Fluoro-5-methoxy-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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